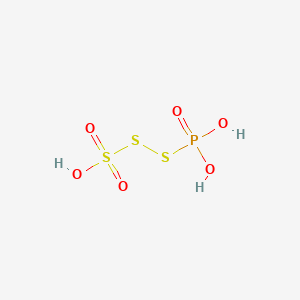
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of hydroxyl, oxo, and sulfodisulfanyl groups attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with sulfur and oxygen sources under controlled conditions. One common method involves the use of phosphorus pentachloride (PCl5) as the starting material, which reacts with sulfur dioxide (SO2) and water (H2O) to form the desired compound. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Higher oxidation state derivatives
Reduction: Lower oxidation state derivatives
Substitution: Substituted phosphane derivatives
Scientific Research Applications
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study phosphorus and sulfur metabolism in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, while the sulfodisulfanyl group can undergo redox reactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and cellular signaling.
Comparison with Similar Compounds
Dihydroxy(oxo)molybdenum(6+): Similar in having oxo and hydroxyl groups but differs in the central metal atom.
Phenolic Compounds: Share hydroxyl groups but differ in the core structure and overall reactivity.
Uniqueness: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is unique due to the presence of the sulfodisulfanyl group, which imparts distinct redox properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where redox activity and sulfur chemistry are crucial.
Properties
CAS No. |
23601-68-5 |
|---|---|
Molecular Formula |
H3O6PS3 |
Molecular Weight |
226.2 g/mol |
InChI |
InChI=1S/H3O6PS3/c1-7(2,3)8-9-10(4,5)6/h(H2,1,2,3)(H,4,5,6) |
InChI Key |
YZFBPLWEMDQYMU-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)SSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
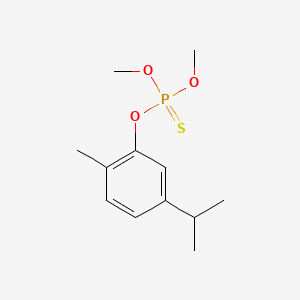

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
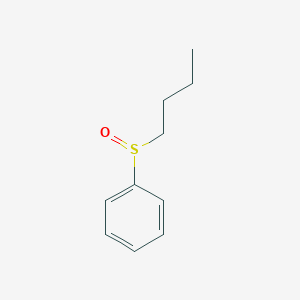
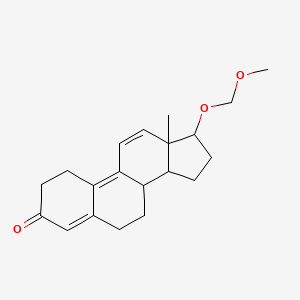

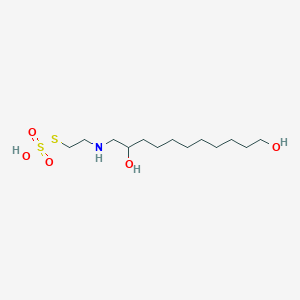

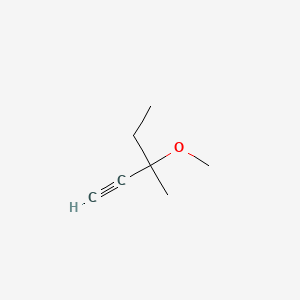

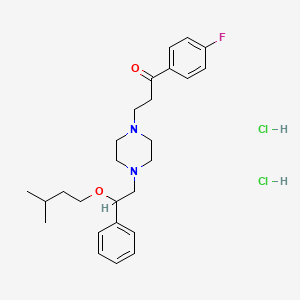
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
